molecular formula C10H3Cl6NO2 B14452489 4-Quinolinol, 3,6,8-trichloro-2-(trichloromethyl)-, 1-oxide CAS No. 73855-39-7

4-Quinolinol, 3,6,8-trichloro-2-(trichloromethyl)-, 1-oxide

Cat. No.: B14452489
CAS No.: 73855-39-7
M. Wt: 381.8 g/mol
InChI Key: ZUAVEGOLYVBJCG-UHFFFAOYSA-N
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Description

4-Quinolinol, 3,6,8-trichloro-2-(trichloromethyl)-, 1-oxide is a chemical compound known for its unique structure and properties It is characterized by the presence of multiple chlorine atoms and a trichloromethyl group attached to a quinolinol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Quinolinol, 3,6,8-trichloro-2-(trichloromethyl)-, 1-oxide typically involves the chlorination of quinolinol derivatives under controlled conditions. The reaction conditions often include the use of chlorinating agents such as chlorine gas or thionyl chloride, and the process is carried out in an inert atmosphere to prevent unwanted side reactions. The reaction temperature and time are carefully monitored to achieve the desired product with high yield and purity .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form. The scalability of the synthesis process is a critical factor in its commercial production .

Chemical Reactions Analysis

Types of Reactions

4-Quinolinol, 3,6,8-trichloro-2-(trichloromethyl)-, 1-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, including temperature, solvent, and reaction time, are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions vary depending on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dechlorinated quinolinol derivatives .

Scientific Research Applications

4-Quinolinol, 3,6,8-trichloro-2-(trichloromethyl)-, 1-oxide has several scientific research applications, including:

    Chemistry: It is used as a precursor in the synthesis of various quinoline-based compounds, which are valuable in organic synthesis and medicinal chemistry.

    Biology: The compound’s derivatives have shown potential as antimicrobial and antiviral agents, making it a subject of interest in biological research.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating infections and other diseases.

    Industry: The compound is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Quinolinol, 3,6,8-trichloro-2-(trichloromethyl)-, 1-oxide involves its interaction with molecular targets such as enzymes and receptors. The compound’s chlorine atoms and trichloromethyl group play a crucial role in its reactivity and binding affinity. The pathways involved in its action include inhibition of microbial growth and disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the 1-oxide group in 4-Quinolinol, 3,6,8-trichloro-2-(trichloromethyl)-, 1-oxide distinguishes it from other similar compounds.

Properties

CAS No.

73855-39-7

Molecular Formula

C10H3Cl6NO2

Molecular Weight

381.8 g/mol

IUPAC Name

3,6,8-trichloro-1-hydroxy-2-(trichloromethyl)quinolin-4-one

InChI

InChI=1S/C10H3Cl6NO2/c11-3-1-4-7(5(12)2-3)17(19)9(10(14,15)16)6(13)8(4)18/h1-2,19H

InChI Key

ZUAVEGOLYVBJCG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1C(=O)C(=C(N2O)C(Cl)(Cl)Cl)Cl)Cl)Cl

Origin of Product

United States

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